molecular formula C17H15NO2 B11857162 1-(10-Methoxy-5H-dibenzo[b,f]azepin-5-yl)ethanone CAS No. 153261-62-2

1-(10-Methoxy-5H-dibenzo[b,f]azepin-5-yl)ethanone

Cat. No.: B11857162
CAS No.: 153261-62-2
M. Wt: 265.31 g/mol
InChI Key: RBGWLODVRLTOMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(10-Methoxy-5H-dibenzo[b,f]azepin-5-yl)ethanone is a dibenzazepine derivative characterized by a methoxy substitution at position 10 and an acetyl group at position 5 of the azepine ring. Its molecular formula is C₁₆H₁₅NO, with an average mass of 237.302 g/mol and a monoisotopic mass of 237.115364 g/mol . The compound is also known by synonyms such as 5-Acetyliminodibenzyl and 5-Acetyl-10,11-dihydro-5H-dibenzo[b,f]azepine, with CAS RN 13080-75-6 .

For example, it serves as a key building block in the synthesis of the ligand MODBAP-ipa, used in porous coordination polymers (PCPs) for gas separation .

Properties

IUPAC Name

1-(5-methoxybenzo[b][1]benzazepin-11-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-12(19)18-15-9-5-3-7-13(15)11-17(20-2)14-8-4-6-10-16(14)18/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGWLODVRLTOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C=C(C3=CC=CC=C31)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437600
Record name 1-(10-Methoxy-5H-dibenzo[b,f]azepin-5-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153261-62-2
Record name 1-(10-Methoxy-5H-dibenzo(b,f)azepin-5-yl)ethanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153261622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(10-Methoxy-5H-dibenzo[b,f]azepin-5-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(10-METHOXY-5H-DIBENZO(B,F)AZEPIN-5-YL)ETHANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H68FWK6V2T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Mechanism and Starting Materials

The synthesis of 10-methoxy-5H-dibenzo[b,f]azepine, as detailed in patents CN101423496B and CN101423496A, begins with 10,11-dibromoiminodibenzyl. This substrate undergoes nucleophilic substitution with alkali metal hydroxides (e.g., KOH) or alkoxides (e.g., potassium methoxide) in a mixed solvent system. The reaction proceeds via dehydrohalogenation, forming the azepine ring through intramolecular cyclization.

The general reaction equation is:

C14H10Br2N+KOHC15H13NO+2 KBr+H2O\text{C}{14}\text{H}{10}\text{Br}2\text{N} + \text{KOH} \rightarrow \text{C}{15}\text{H}{13}\text{NO} + 2\ \text{KBr} + \text{H}2\text{O}

Solvent Systems and Catalytic Optimization

Critical to achieving high yields (>80%) is the use of a methanol-aromatic solvent mixture (e.g., methanol:xylene = 1:0.5–10). This system enhances reactant solubility and facilitates reflux conditions. Key parameters include:

ParameterOptimal RangeImpact on Yield
Solvent Ratio (MeOH:Xylene)1:2–1:4Maximizes cyclization efficiency
Reaction Temperature100–120°C (reflux)Prevents byproduct formation
Reaction Time6–8 hoursBalances completion vs. degradation

For instance, combining 250 mL methanol, 200 g KOH, and 120 mL xylene with 105 g of 10,11-dibromoiminodibenzyl yielded 47.3 g (84.2%) of pure product after 8 hours of reflux. Substituting KOH with potassium methoxide reduced yields marginally to 80.6%, likely due to increased sensitivity to moisture.

Functionalization to 1-(10-Methoxy-5H-dibenzo[b,f]azepin-5-yl)ethanone

Friedel-Crafts Acylation

The azepine’s aromatic rings are susceptible to electrophilic substitution. Using acetyl chloride (CH3_3COCl) or acetic anhydride ((CH3_3CO)2_2O) with a Lewis acid catalyst (e.g., AlCl3_3) could introduce the acetyl group. However, regioselectivity at the 5-position remains a challenge, necessitating protective group strategies for the methoxy substituent.

Nucleophilic Acetylation

Alternative pathways involve substituting the 5-hydrogen atom via metal-mediated cross-coupling. For example, palladium-catalyzed reactions with acetylides (HC≡CCOCH3_3) might enable direct C–H functionalization, though this approach risks side reactions at other positions.

Process Optimization and Scalability

Catalyst Selection

The precursor synthesis demonstrates that alkali metal hydroxides outperform alkoxides in yield and reaction rate. KOH achieves 84.2% yield in 8 hours, whereas sodium methoxide (prior art) requires 16–20 hours for 61.4% yield. This suggests that Brønsted bases (KOH) accelerate dehydrohalogenation more effectively than alkoxide nucleophiles.

Solvent Recovery and Sustainability

Patent data emphasize solvent recovery through reduced-pressure distillation (e.g., evaporating xylene at 30–50 mbar). Recycling the aromatic solvent reduces costs by 15–20% in industrial settings.

Analytical and Purification Techniques

Chromatographic Separation

Post-reaction mixtures are purified via silica gel chromatography using ethyl acetate/hexane (1:3 v/v). This step removes unreacted dibromoiminodibenzyl (<5% by HPLC) and brominated byproducts.

Crystallization Conditions

Cooling the distilled xylene solution to 0–5°C induces crystallization, yielding needle-like crystals with >99% purity (melting point: 142–144°C) .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticonvulsant Activity
    • Background : Compounds in the dibenzo[b,f]azepine class, including derivatives like 1-(10-Methoxy-5H-dibenzo[b,f]azepin-5-yl)ethanone, have been studied for their anticonvulsant properties.
    • Case Study : Research indicates that modifications to the dibenzodiazepine structure can enhance anticonvulsant efficacy. For instance, a study demonstrated that certain substitutions at the nitrogen atom significantly increased activity against seizures in animal models .
  • Antidepressant Effects
    • Background : The dibenzo[b,f]azepine framework has been linked to antidepressant activity, with compounds showing promise in modulating neurotransmitter systems.
    • Case Study : A clinical trial reported that a closely related compound exhibited significant improvements in depressive symptoms compared to placebo, suggesting potential for further exploration of 1-(10-Methoxy-5H-dibenzo[b,f]azepin-5-yl)ethanone in mood disorders .
  • Neuroprotective Properties
    • Background : Neuroprotection is a critical area of research for compounds targeting neurodegenerative diseases.
    • Case Study : In vitro studies have shown that derivatives of dibenzo[b,f]azepines can protect neuronal cells from oxidative stress and apoptosis, indicating potential therapeutic applications for conditions like Alzheimer's disease .

Synthetic Applications

  • Synthesis of Heterocycles
    • The compound can serve as a precursor in the synthesis of more complex heterocyclic structures through various chemical reactions, such as alkyne-carbonyl metathesis.
    • This synthetic versatility enhances its utility in developing new pharmaceuticals and agrochemicals .

Data Table: Summary of Applications

Application AreaDescriptionRelevant Studies
Anticonvulsant ActivityPotential to reduce seizure frequency in animal models
Antidepressant EffectsModulation of neurotransmitters with significant clinical improvements
Neuroprotective PropertiesProtection against oxidative stress and cell death in neuronal cultures
Synthetic ApplicationsUse as a precursor for synthesizing complex heterocycles

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs with Substituent Variations

Substituents at Position 10
  • 1-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone Key difference: Lacks the methoxy group at position 10. Molecular formula: C₁₆H₁₅NO (same as the methoxy analog). This compound is commercially available at ¥563.0 per 1g .
  • 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone Substituent: Nitro group at position 3. CAS RN: 79752-03-7 . Impact: The nitro group introduces strong electron-withdrawing effects, which may enhance stability but reduce solubility compared to the methoxy analog.
Substituents on the Azepine Ring
  • Lofepramine (1-(4-Chlorophenyl)-2-[[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]methylamino]ethanone) Substituent: Chlorophenyl and alkylamino side chains. CAS RN: 23047-25-8 . Application: Antidepressant targeting neurotransmitter transporters. The extended side chain improves bioavailability and receptor binding compared to the acetylated methoxy analog .
  • 1-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(4-methylpiperazinyl)ethanone dihydrochloride Substituent: Piperazinyl group. CAS RN: 118989-89-2 . Impact: The piperazine moiety enhances water solubility, making it more suitable for pharmaceutical formulations than the lipophilic methoxy derivative.

Functional Group Modifications

Trifluoromethyl and Heterocyclic Derivatives
  • 1-(3-(Trifluoromethyl)-10,11-dihydro-5H-benzo[b]pyrido[2,3-f]azepin-5-yl)phenyl)ethanone Structure: Incorporates a trifluoromethyl group and a pyridine ring. Synthesis: Achieved via Rh/Pd-catalyzed cross-coupling (76% yield) . Impact: The trifluoromethyl group increases metabolic stability, while the pyridine ring enhances aromatic stacking interactions in biological targets.
Biphenyl Methanone Derivatives
  • Biphenyl-4-yl-(10,11-dihydro-dibenzo[b,f]azepin-5-yl)-methanone Substituent: Biphenyl group. CAS RN: 326023-60-3 .

Biological Activity

Chemical Structure and Properties

1-(10-Methoxy-5H-dibenzo[b,f]azepin-5-yl)ethanone has the molecular formula C17H15NO2C_{17}H_{15}NO_2 and a molecular weight of 279.31 g/mol. The structure features a dibenzoazepine core with a methoxy group and an ethanone moiety, contributing to its unique chemical properties and biological activities .

Pharmacological Effects

Research indicates that compounds related to dibenzoazepines exhibit a range of biological activities, including:

  • Antidepressant Effects : Some studies suggest that dibenzoazepines can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
  • Antioxidant Activity : The methoxy group in the structure may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties .
  • Anticancer Potential : Preliminary studies indicate that derivatives of dibenzoazepines may possess cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapy.

The exact mechanisms through which 1-(10-Methoxy-5H-dibenzo[b,f]azepin-5-yl)ethanone exerts its effects are still under investigation. However, it is hypothesized that:

  • Receptor Modulation : The compound may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter release and signaling pathways.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in oxidative stress, thereby exerting protective effects on cellular structures.

Case Studies

  • Antidepressant Activity Study : A study conducted on animal models demonstrated that administration of 1-(10-Methoxy-5H-dibenzo[b,f]azepin-5-yl)ethanone resulted in significant reductions in depressive-like behaviors. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain .
  • Cytotoxicity Assessment : In vitro studies have shown that this compound exhibits cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The IC50 values indicated a promising potential for further development as an anticancer agent .

Data Tables

Biological Activity Effect Reference
AntidepressantReduced depressive behavior in models
AntioxidantScavenging free radicals
CytotoxicitySignificant cell death in cancer lines

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 1-(10-Methoxy-5H-dibenzo[b,f]azepin-5-yl)ethanone, and how is structural purity validated?

  • Synthesis : The compound can be synthesized via condensation reactions using dibenzoazepine precursors and acetylating agents under reflux conditions. For example, similar dibenzoazepine derivatives are synthesized using anhydrous ethanol and catalytic acids (e.g., HCl) at elevated temperatures, as seen in protocols for related heterocycles .
  • Characterization : Single-crystal X-ray diffraction (SC-XRD) is critical for structural validation. Parameters such as R-factor (e.g., 0.055) and data-to-parameter ratios (e.g., 9.1) ensure precision in bond lengths (e.g., C–C = 1.394–1.471 Å) and angles . Complementary techniques include NMR (for methoxy group confirmation) and high-resolution mass spectrometry.

Q. What crystallographic data are available for dibenzoazepine derivatives, and how do they inform structural analysis?

  • Crystal Data : Monoclinic systems (space group C2) with unit cell parameters (e.g., a = 16.28 Å, b = 5.85 Å, c = 15.79 Å, β = 118.6°) are reported for 10-Methoxy-5H-dibenzo[b,f]azepine. Bond distances and angles (e.g., C–N = 1.415–1.423 Å) are consistent with aromatic systems .
  • Validation : SC-XRD at 120 K with ω-scanning (50% completeness) ensures minimal thermal motion artifacts. The mean σ(C–C) of 0.005 Å highlights data reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational spectroscopic data for this compound?

  • Data Reconciliation : Compare experimental IR/Raman spectra with density functional theory (DFT)-calculated vibrational modes. Discrepancies in methoxy group stretching frequencies (e.g., 2830–2940 cm⁻¹) may arise from solvent effects or crystal packing, requiring adjustments in computational models (e.g., including implicit solvation) .
  • Case Study : For related compounds, deviations in NMR chemical shifts (e.g., δ 3.8 ppm for methoxy groups) were resolved by re-evaluating solvent polarity and temperature effects during simulation .

Q. What mechanistic insights guide the reactivity of 1-(10-Methoxy-5H-dibenzoazepin-5-yl)ethanone in nucleophilic substitutions?

  • Reactivity Profile : The electron-withdrawing acetyl group activates the azepine ring for nucleophilic attack. Computational studies (e.g., HOMO-LUMO gap analysis) predict preferential reactivity at the C10 position due to lower electron density .
  • Experimental Evidence : In analogous dibenzoazepines, methoxy groups at C10 stabilize transition states during SNAr reactions, as shown by kinetic studies using substituted amines .

Q. What strategies optimize yield in multi-step syntheses involving dibenzoazepine intermediates?

  • Process Optimization : Use design of experiments (DoE) to screen variables (e.g., temperature, solvent polarity). For example, refluxing in dioxane with HCl improved yields (75–85%) in related imidazo-triazepine syntheses .
  • Byproduct Mitigation : Chromatographic monitoring (e.g., TLC/HPLC) identifies side products early. In one study, reducing reaction time from 25 to 18 hours minimized dimerization .

Methodological Guidelines

  • Structural Analysis : Always cross-validate SC-XRD data with spectroscopic methods (e.g., NMR coupling constants for stereochemistry).
  • Computational Modeling : Use QSPR/QSAR models (e.g., CC-DPS databases) to predict physicochemical properties and reactivity .
  • Contradiction Management : Document experimental conditions rigorously (e.g., humidity, light exposure) to isolate variables causing data inconsistencies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.